Product packaging for 2',4'-Dimethoxypropiophenone(Cat. No.:CAS No. 831-00-5)

2',4'-Dimethoxypropiophenone

Cat. No.: B1345466
CAS No.: 831-00-5
M. Wt: 194.23 g/mol
InChI Key: MIAQBCIDZSELDU-UHFFFAOYSA-N
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Description

2',4'-Dimethoxypropiophenone (CAS 831-00-5) is a high-purity chemical compound supplied as a solid with a melting point of 76-80 °C . With the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, this substituted propiophenone serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features a propiophenone core substituted with two methoxy groups at the 2' and 4' positions of the phenyl ring, which influences its electronic properties and reactivity. Researchers utilize this compound in the development of novel synthetic methodologies and as a precursor for more complex molecular architectures. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1345466 2',4'-Dimethoxypropiophenone CAS No. 831-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-1-one
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InChI

InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MIAQBCIDZSELDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID00232167
Record name 2',4'-Dimethoxypropiophenone
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Molecular Weight

194.23 g/mol
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CAS No.

831-00-5
Record name 1-(2,4-Dimethoxyphenyl)-1-propanone
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Record name 2',4'-Dimethoxypropiophenone
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Record name 2',4'-Dimethoxypropiophenone
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Record name 2',4'-Dimethoxypropiophenone
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Record name 2',4'-dimethoxypropiophenone
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Synthetic Methodologies and Mechanistic Pathways for 2 ,4 Dimethoxypropiophenone

Conventional and Modern Synthetic Strategies

The synthesis of 2',4'-Dimethoxypropiophenone can be achieved through several strategic approaches, with Friedel-Crafts acylation being the most prominent. Modern catalytic methods are also being explored to enhance efficiency and sustainability.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of this compound. studymind.co.uklibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dimethoxybenzene (B93181), with an acylating agent in the presence of a Lewis acid catalyst. studymind.co.uk

The most common acylating agent for this synthesis is propanoyl chloride, and the typical Lewis acid catalyst is aluminum chloride (AlCl₃). libretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 1,3-dimethoxybenzene ring. masterorganicchemistry.com The methoxy (B1213986) groups are ortho-, para-directing and activating, leading to substitution primarily at the position para to one methoxy group and ortho to the other, yielding the desired this compound. alexandonian.com

The general reaction is as follows:

Friedel-Crafts acylation of 1,3-dimethoxybenzene

A representative Friedel-Crafts acylation of 1,3-dimethoxybenzene with propanoyl chloride.

A typical laboratory procedure involves the slow addition of propanoyl chloride to a stirred mixture of 1,3-dimethoxybenzene and aluminum chloride in an inert solvent like dichloromethane (B109758) at a controlled temperature. chegg.com The reaction is then quenched with ice and acid to decompose the aluminum chloride complex and isolate the product. While effective, this method often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. wikipedia.org

Catalytic Synthesis Routes

To address the environmental concerns associated with traditional Friedel-Crafts acylation, research has focused on the development of catalytic synthesis routes using solid acid catalysts. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture.

Zeolites, particularly those with a BEA structure like H-BEA, have shown high catalytic activity in Friedel-Crafts acylation reactions. tottori-u.ac.jp Their microporous structure and strong Brønsted acid sites can facilitate the acylation of aromatic compounds. tottori-u.ac.jp For the synthesis of this compound, 1,3-dimethoxybenzene can be reacted with propionic anhydride (B1165640) in the presence of a zeolite catalyst. The use of nanocrystallite zeolite beta has been shown to be effective in the acylation of anisole (B1667542) with acetic anhydride, suggesting its potential applicability to the synthesis of the target molecule. nih.govnih.gov

Cation exchange resins, such as Amberlyst-15 and Indion-125, are another class of solid acid catalysts that have demonstrated superiority in the Friedel-Crafts acylation of dimethoxybenzenes. researchgate.net These polymeric resins possess sulfonic acid groups that act as catalytic sites. A systematic study on the acylation of 1,4-dimethoxybenzene (B90301) with acetic anhydride revealed that these resins can effectively catalyze the reaction, offering a greener alternative to homogeneous Lewis acids. researchgate.net

The following table summarizes various catalytic approaches for the synthesis of related compounds, which can be adapted for this compound.

CatalystAromatic SubstrateAcylating AgentProductReference
Zeolite H-BEA1,3-DimethoxybenzenePropionic AnhydrideThis compound tottori-u.ac.jp
Amberlyst-151,4-DimethoxybenzeneAcetic Anhydride2,5-Dimethoxyacetophenone researchgate.net
Indion-1251,4-DimethoxybenzeneAcetic Anhydride2,5-Dimethoxyacetophenone researchgate.net
Nanocrystallite Zeolite BetaAnisoleAcetic Anhydride4-Methoxyacetophenone nih.govnih.gov

Derivatization Methods for Structural Modification

The ketone functionality and the activated aromatic ring of this compound make it a versatile precursor for the synthesis of a variety of heterocyclic and other complex organic molecules.

Synthesis of Chalcones and Flavones: this compound can undergo a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) to form chalcones. scispace.com These α,β-unsaturated ketones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. The resulting chalcones can then be subjected to oxidative cyclization to yield flavones, a class of flavonoids with a 2-phenylchromen-4-one backbone. biomedres.usinnovareacademics.inorientjchem.org

Synthesis of Pyrazolines: The chalcones derived from this compound can be further reacted with hydrazine (B178648) derivatives to synthesize pyrazolines. This cyclization reaction typically occurs in the presence of a catalytic amount of acid. orgsyn.org Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit various pharmacological properties.

Mannich Reaction: The α-protons of the propiophenone (B1677668) moiety in this compound are acidic and can participate in the Mannich reaction. This three-component condensation involves an active hydrogen compound (the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgadichemistry.comlibretexts.orgbeilstein-journals.org The product is a β-amino-carbonyl compound, also known as a Mannich base, which can serve as a building block for more complex molecules. wikipedia.orglibretexts.org

Exploration of Reaction Kinetics and Thermodynamics in Synthesis

Understanding the reaction kinetics and thermodynamics of the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Studies on the Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone have provided insights into the kinetics of this type of reaction. researchgate.net The reaction is reported to be intrinsically kinetically controlled. researchgate.net A kinetic model incorporating catalyst deactivation has been developed, which fits the experimental data well. researchgate.net Such models can be adapted to the synthesis of this compound to predict reaction rates and optimize parameters like temperature, catalyst loading, and reactant concentrations.

The electronic properties of the substituents on the aromatic ring significantly influence the reaction rate. The electron-donating methoxy groups in 1,3-dimethoxybenzene increase the nucleophilicity of the ring, thereby accelerating the rate of electrophilic attack by the acylium ion. alexandonian.com

Stereoselective Synthesis and Chiral Induction Studies

The carbonyl group in this compound is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol. The stereoselective synthesis of one enantiomer over the other is of great interest in medicinal chemistry.

Asymmetric Reduction: The enantioselective reduction of propiophenone and its derivatives can be achieved using various chiral reagents and catalysts. Chiral oxazaborolidines, in conjunction with borane (B79455), have been shown to be highly effective in the asymmetric reduction of ketones. york.ac.uk Another approach involves the use of chiral borane reagents derived from terpenes, such as DIP-Chloride, which can achieve high enantioselectivity. acsgcipr.org These methods rely on the transfer of a hydride to one of the prochiral faces of the ketone, directed by the chiral environment of the reagent. uwindsor.ca

Chiral Catalysts: Asymmetric hydrogenation using chiral transition metal catalysts is a powerful tool for the synthesis of chiral alcohols. rsc.org Chiral ruthenium complexes, for instance, have demonstrated excellent performance in the asymmetric hydrogenation of prochiral ketones. nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity.

While specific studies on the stereoselective synthesis of 2',4'-dimethoxy-1-phenyl-1-propanol are not extensively reported, the principles and methodologies developed for the asymmetric reduction of other propiophenones are directly applicable.

Mechanistic Elucidation of Synthetic Transformations

The primary synthetic route to this compound is the Friedel-Crafts acylation, and its mechanism has been extensively studied. The reaction proceeds through a well-established electrophilic aromatic substitution pathway. wikipedia.orgkhanacademy.orglibretexts.orglibretexts.org

The key steps in the mechanism are:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of propanoyl chloride, making it a better leaving group. The C-Cl bond cleaves to form a resonance-stabilized acylium ion. masterorganicchemistry.comwikipedia.org

Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.org

The regioselectivity of the reaction, with the propanoyl group adding at the 4-position, is governed by the directing effects of the two methoxy groups. The methoxy groups are strong activating and ortho-, para-directing groups. The 4-position is sterically less hindered than the 2-position and is para to one methoxy group and ortho to the other, making it the most favorable site for electrophilic attack. alexandonian.com

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction pathways of Friedel-Crafts acylation of phenyl aromatic compounds, providing deeper insights into the transition states and activation energies of the elementary steps. nih.gov These studies have confirmed that the formation of the acylium ion is often the rate-determining step. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of its production. nih.gov Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com Key principles relevant to the synthesis of this compound include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reagents, and using catalytic rather than stoichiometric reagents to enhance efficiency and reduce waste. mdpi.comjocpr.com

The concept of atom economy is central to designing greener synthetic routes. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those that produce significant byproducts, like elimination or substitution reactions. nih.gov In the context of synthesizing this compound, this would involve selecting reaction pathways that maximize the incorporation of atoms from the starting materials, such as 1,3-dimethoxybenzene and a propionylating agent, into the final ketone structure.

The use of renewable feedstocks presents another cornerstone of green synthetic design. nih.gov Traditionally, the precursors for many aromatic compounds are derived from petrochemical sources. nrel.gov Green chemistry encourages the exploration of bio-based starting materials. taylorfrancis.combasf.com For instance, lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic compounds and could potentially be processed to yield precursors for this compound. nrel.gov

Catalysis plays a pivotal role in developing environmentally benign synthetic methodologies. mdpi.com Catalytic reactions are preferable to stoichiometric ones because they use small amounts of a catalyst to generate large amounts of product, thereby reducing waste. nih.gov Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled aligns with green chemistry goals by simplifying purification processes and reducing waste streams. nih.gov For example, traditional Friedel-Crafts acylation reactions to produce similar ketones often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. google.comgoogle.com Greener alternatives involve the use of reusable solid acid catalysts.

The choice of solvents is another critical consideration. Many traditional organic syntheses utilize volatile organic compounds (VOCs) that are often toxic, flammable, and contribute to air pollution. mdpi.com Green chemistry promotes the use of safer, more environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.comnih.gov Solvent-free reaction conditions, where possible, represent an ideal green synthetic approach. nih.govmdpi.com

Finally, energy efficiency is an important principle. Synthetic methods that can be conducted at ambient temperature and pressure are preferred over those requiring high energy inputs. instras.com The use of alternative energy sources like microwave irradiation can sometimes lead to shorter reaction times and increased yields, contributing to a more efficient and greener process. mdpi.com

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The following table summarizes potential green chemistry approaches for its synthesis.

Table 1: Green Chemistry Approaches in the Synthesis of this compound

Green Chemistry Principle Traditional Approach Greener Alternative Potential Benefits
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation. google.comgoogle.com Reusable solid acid catalysts (e.g., zeolites, clays, or supported acids). Reduced catalyst waste, easier product separation, catalyst recyclability. nih.gov
Solvents Halogenated solvents (e.g., dichloromethane) or hazardous solvents like ether. google.com Green solvents (e.g., water, 2-MeTHF, ionic liquids) or solvent-free conditions. mdpi.comnih.gov Reduced toxicity, lower environmental pollution, improved safety. mdpi.com
Feedstocks Petrochemical-based 1,3-dimethoxybenzene. Bio-based precursors derived from lignin or other renewable biomass. nih.govnrel.gov Use of renewable resources, potential for a more sustainable carbon cycle.
Atom Economy Reactions generating stoichiometric byproducts (e.g., traditional acylations). Rearrangement reactions or addition reactions with higher atom economy. nih.gov Minimized waste generation, more efficient use of raw materials. jocpr.com
Energy Input High-temperature reflux conditions. Microwave-assisted synthesis or reactions at ambient temperature. mdpi.commdpi.com Reduced energy consumption, potentially faster reaction times. mdpi.com

Compound List

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
1,3-dimethoxybenzene
This compound
2-methyltetrahydrofuran (2-MeTHF)

Advanced Spectroscopic Analysis and Structural Elucidation of 2 ,4 Dimethoxypropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds. researchgate.net Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the carbon skeleton and proton environments can be assembled.

1D NMR Techniques (¹H NMR, ¹³C NMR) for Structural Assignment

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each unique nucleus within the molecule.

The ¹H NMR spectrum of 2',4'-Dimethoxypropiophenone displays characteristic signals for the aromatic, methoxy (B1213986), and propiophenone (B1677668) side-chain protons. The aromatic protons appear as distinct multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. The two methoxy groups give rise to sharp singlets, while the ethyl group of the propiophenone moiety shows a quartet and a triplet, indicative of their mutual coupling.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon is typically observed furthest downfield. The aromatic carbons appear in the intermediate region, with their specific shifts influenced by the methoxy and acyl substituents. The methoxy and aliphatic carbons of the ethyl group are found in the upfield region of the spectrum. libretexts.org

¹H NMR Data (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6'~7.7d (doublet)~8.5
H-5'~6.5dd (doublet of doublets)~8.5, 2.5
H-3'~6.4d (doublet)~2.5
4'-OCH₃~3.85s (singlet)N/A
2'-OCH₃~3.80s (singlet)N/A
-CH₂-~2.9q (quartet)~7.2
-CH₃~1.1t (triplet)~7.2

¹³C NMR Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C=O~204
C-4'~165
C-2'~161
C-6'~133
C-1'~118
C-5'~105
C-3'~98
4'-OCH₃~56.0
2'-OCH₃~55.5
-CH₂-~36
-CH₃~8

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. slideshare.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. epfl.ch For this compound, a key cross-peak would be observed between the methylene (B1212753) quartet (~2.9 ppm) and the methyl triplet (~1.1 ppm) of the ethyl group, confirming their connectivity. Correlations would also be seen between the coupled aromatic protons H-5' and H-6'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation. diva-portal.org In this molecule, NOESY could show correlations between the 2'-OCH₃ protons and the H-3' proton on the aromatic ring, as well as between the methylene protons of the ethyl group and the H-6' proton, confirming their spatial closeness.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comepfl.ch HSQC would be used to definitively assign each protonated carbon. For example, the aromatic proton H-6' at ~7.7 ppm would show a cross-peak to the carbon signal at ~133 ppm (C-6').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. emerypharma.comepfl.chprinceton.edu Key HMBC correlations for this compound would include:

A correlation from the methylene protons (~2.9 ppm) to the carbonyl carbon (~204 ppm) and the aromatic carbon C-1' (~118 ppm).

Correlations from the methoxy protons (~3.85 and ~3.80 ppm) to their respective attachment points on the aromatic ring (C-4' and C-2').

Correlations from the aromatic proton H-6' to carbons C-2', C-4', and the carbonyl carbon, confirming the orientation of the substituents.

Optimization of NMR Acquisition Conditions for Complex Systems

Obtaining high-quality, reliable NMR data for structural elucidation requires careful optimization of acquisition parameters. diva-portal.org For a molecule like this compound, several factors are critical.

Relaxation Delay (D1): The time between pulses, known as the relaxation delay, must be sufficient to allow the nuclei to return to equilibrium. libretexts.org Aromatic and quaternary carbons often have long T1 relaxation times. For quantitative ¹³C NMR, a D1 of at least 5 times the longest T1 is recommended to ensure accurate signal integration. libretexts.org

Acquisition Time (AT): This is the duration for which the signal (FID) is recorded. A longer acquisition time provides better resolution, which is necessary to resolve fine couplings in the aromatic region. aiinmr.com

Number of Scans (NS): Signal-to-noise ratio improves with the square root of the number of scans. libretexts.org For dilute samples or less sensitive nuclei like ¹³C, a higher number of scans is necessary to achieve a spectrum with adequate signal intensity. nih.gov

Pulse Width: For quantitative measurements, a 90° pulse is typically used with a long repetition time to maximize the signal in a single scan. For qualitative analysis where time is a factor, shorter pulses (e.g., 30°) can be used to allow for shorter relaxation delays. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). algimed.com This precision allows for the unambiguous determination of a molecule's elemental composition. mdpi.comresearchgate.net

For this compound, the molecular formula is C₁₁H₁₄O₃. HRMS analysis would confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄O₃
Nominal Mass194 u
Calculated Monoisotopic Mass194.09430 u

Fragmentation Pattern Analysis for Structural Characterization

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that aids in structural characterization. libretexts.orgchemguide.co.uk

For this compound, the major fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group. This involves the loss of the ethyl radical (•CH₂CH₃), resulting in a highly stable 2,4-dimethoxybenzoyl cation. This acylium ion is often the most abundant peak (the base peak) in the spectrum. Further fragmentation can occur through the loss of methyl radicals from the methoxy groups or the loss of carbon monoxide (CO).

Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonFragmentation Pathway
194[C₁₁H₁₄O₃]⁺•Molecular Ion (M⁺•)
165[C₉H₉O₃]⁺Alpha-cleavage: [M - C₂H₅]⁺
150[C₈H₆O₃]⁺•[M - C₂H₅ - CH₃]⁺•
137[C₈H₉O₂]⁺[M - C₂H₅ - CO]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, and it is particularly sensitive to vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the key functional groups—the carbonyl group (C=O), the aromatic ring, the ether linkages (C-O-C), and the aliphatic chain—all produce characteristic vibrational frequencies. The analysis of its close analog, 2',4'-Dimethoxyacetophenone, from the Spectral Database for Organic Compounds (SDBS), provides a strong basis for assigning these vibrational modes. The primary difference in the spectrum of this compound would be the additional bands associated with the ethyl group of the propionyl side chain (e.g., -CH2- bending and rocking modes).

Key vibrational modes expected for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these are sharp, medium-intensity bands.

Aliphatic C-H Stretching: Arising from the methyl and methylene groups of the propionyl chain, these bands appear just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: This is one of the most intense and characteristic bands in the IR spectrum, expected in the region of 1660-1680 cm⁻¹ for an aryl ketone. Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹.

Aromatic C=C Stretching: The benzene ring vibrations usually result in a series of bands in the 1450-1600 cm⁻¹ region.

Asymmetric and Symmetric C-O-C Stretching: The two methoxy groups will produce strong bands corresponding to the aryl-alkyl ether linkages, typically found in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring provide information about the substitution pattern and are found in the fingerprint region below 900 cm⁻¹.

The following table presents the significant vibrational frequencies observed in the IR and Raman spectra of the analog 2',4'-Dimethoxyacetophenone, which are expected to be highly representative for this compound.

Table 1: Principal Vibrational Frequencies for 2',4'-Dimethoxyacetophenone (Analog)

Frequency (cm⁻¹) Intensity (IR) Intensity (Raman) Vibrational Mode Assignment
~3080 Medium Weak Aromatic C-H Stretch
~2970 Medium Medium Aliphatic C-H Stretch (asymmetric)
~2840 Medium Medium Aliphatic C-H Stretch (symmetric)
~1665 Strong Strong C=O Stretch (Aryl Ketone)
~1605 Strong Strong Aromatic C=C Stretch
~1580 Strong Medium Aromatic C=C Stretch
~1420 Medium Medium -CH₃ Asymmetric Bend
~1260 Strong Medium Asymmetric Ar-O-C Stretch
~1120 Strong Weak In-plane Aromatic C-H Bend
~1075 Strong Weak Symmetric Ar-O-C Stretch
~830 Strong Weak Out-of-plane Aromatic C-H Bend

Data inferred from the Spectral Database for Organic Compounds (SDBS) entry for 2',4'-Dimethoxyacetophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground electronic state to a higher-energy excited state. The chromophore in this compound consists of the substituted benzene ring conjugated with the carbonyl group.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Due to the extensive conjugation and the electron-donating effect of the methoxy groups, these transitions result in strong absorption bands. For substituted acetophenones, these typically appear as two distinct bands: the E-band (around 200-220 nm) and the B-band (around 240-280 nm). The methoxy groups, acting as auxochromes, cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is lower in energy (occurs at a longer wavelength) but is symmetry-forbidden, resulting in a much weaker absorption band, typically observed between 300-330 nm. This band is often seen as a shoulder on the tail of the much stronger π → π* absorption band.

Based on data for similarly substituted aromatic ketones, the expected UV-Vis absorption maxima for this compound in a non-polar solvent like hexane (B92381) are summarized below.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Predicted λmax Molar Absorptivity (ε) Transition Type
~275 nm High (~10,000 - 15,000 L mol⁻¹ cm⁻¹) π → π* (B-band)
~225 nm Very High (>20,000 L mol⁻¹ cm⁻¹) π → π* (E-band)
~310 nm Low (~50 - 200 L mol⁻¹ cm⁻¹) n → π*

Values are estimated based on typical spectra of substituted acetophenones.

Development of Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in various matrices require the development of sensitive and selective analytical methods. Chromatographic techniques coupled with spectroscopic detectors are the gold standard for such analyses.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are ideally suited for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase C18 column is typically effective, where separation is based on the compound's hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used, often in a gradient elution mode to ensure good resolution and reasonable analysis times. Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector set at one of the compound's absorption maxima (e.g., ~275 nm).

Gas Chromatography (GC) is also a viable technique, particularly when coupled with a mass spectrometer (MS). For GC analysis, the compound must be thermally stable and sufficiently volatile. This compound meets these criteria. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), would be appropriate. The temperature programming of the GC oven allows for the separation of the analyte from other components in a mixture based on boiling point and interaction with the stationary phase. GC-MS provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification based on the compound's mass spectrum and fragmentation pattern.

Table 3: Proposed Chromatographic Conditions for the Analysis of this compound

Parameter Proposed HPLC-UV Method Proposed GC-MS Method
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase / Carrier Gas A: Water, B: Acetonitrile (Gradient Elution) Helium (Constant Flow)
Flow Rate / Temperature Program 1.0 mL/min Oven: 100°C (1 min), ramp to 280°C at 15°C/min
Detector UV/PDA at 275 nm Mass Spectrometer (EI, Scan mode)
Expected Retention Time Dependent on gradient, likely 5-15 min Dependent on program, likely 10-20 min

These conditions are hypothetical and would require optimization for a specific application.

For trace-level analysis or when analyzing complex matrices, derivatization can significantly enhance detection sensitivity and selectivity. For ketones like this compound, pre-column derivatization is a common strategy, particularly for HPLC-UV analysis.

A widely used derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netpre-therapeutics.com DNPH reacts with the ketone's carbonyl group under acidic conditions to form a stable 2,4-dinitrophenylhydrazone derivative. This new derivative possesses a much larger chromophore than the parent compound, leading to a significant increase in molar absorptivity in the visible region (typically around 360 nm). This shift allows for detection at a wavelength where fewer matrix components interfere, thereby improving both sensitivity and selectivity. lgcstandards.com The reaction is robust and has been extensively used in environmental and industrial analysis of aldehydes and ketones. researchgate.net

Before an analytical method can be reliably used for research, it must undergo validation to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process. researchgate.netsielc.comepa.gov The key validation parameters ensure the method is accurate, precise, and reliable over a specified range of concentrations.

For a quantitative HPLC or GC method for this compound, the following parameters would be evaluated:

Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix components). This is often demonstrated by analyzing blank and spiked samples and, in HPLC-PDA, by checking for peak purity.

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels, with a correlation coefficient (r²) of ≥0.995 being a common acceptance criterion. epa.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 98-102% for an assay.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is expressed as the Relative Standard Deviation (RSD), which should typically be ≤2%.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Table 4: Summary of Validation Parameters for a Quantitative Method

Validation Parameter Purpose Common Acceptance Criterion (Research)
Specificity To ensure the signal is from the analyte only No interfering peaks at the analyte's retention time; Peak purity > 99%
Linearity To confirm a proportional response to concentration Correlation coefficient (r²) ≥ 0.995
Range To define the concentration limits of the method Typically 80-120% of the target concentration for an assay epa.gov
Accuracy To determine the closeness to the true value 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) To assess the method's reproducibility Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ To determine the lower limits of the method Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)
Robustness To evaluate the method's reliability with small changes System suitability parameters remain within limits

Theoretical and Computational Chemistry Investigations of 2 ,4 Dimethoxypropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of a molecule.

Electronic Structure Theory (DFT, Ab Initio Methods)

Electronic structure theory provides the foundation for most quantum chemical calculations. For a molecule like 2',4'-Dimethoxypropiophenone, both Density Functional Theory (DFT) and ab initio methods would be employed to investigate its properties.

Density Functional Theory (DFT): This is a widely used computational method that determines the electronic structure of a system based on its electron density. nih.govyoutube.com DFT calculations are known for their balance of accuracy and computational efficiency. nih.gov For this compound, a typical DFT study would involve geometry optimization using a functional like B3LYP, often paired with a basis set such as 6-311++G(d,p), to find the molecule's most stable three-dimensional structure. nih.govnih.gov These calculations would yield key information about bond lengths, bond angles, and dihedral angles.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. ajchem-a.com Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) are examples. While often more computationally demanding than DFT, they can provide benchmark results. nih.gov A comparative study using both DFT and ab initio methods could validate the accuracy of the chosen computational level for describing the properties of this compound. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

Frontier Orbital Analysis (HOMO-LUMO): The energy and spatial distribution of the HOMO and LUMO are crucial for understanding a molecule's chemical reactivity. nih.govnih.gov The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.comresearchgate.net A smaller gap generally suggests that a molecule is more reactive. For this compound, analysis would reveal which parts of the molecule (e.g., the aromatic ring, the carbonyl group, or the methoxy (B1213986) groups) are the primary sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Orbital Data for this compound This table is illustrative and not based on published data.

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. nih.govuncw.edu

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks in an infrared (IR) spectrum. nih.govarxiv.org These calculations involve computing the second derivatives of the energy with respect to atomic positions to generate a Hessian matrix. The resulting frequencies and their intensities help in assigning the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group or the C-O stretches of the methoxy groups. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govchemrxiv.org These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. nih.govresearchgate.net For this compound, this would identify the electronic transitions responsible for its absorption of UV light, likely π→π* and n→π* transitions associated with the aromatic ring and carbonyl group.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of molecules over time.

Conformational Analysis and Energy Landscapes

Most organic molecules are not rigid and can exist in multiple spatial arrangements called conformations.

Conformational Analysis: This involves systematically exploring the different conformations of this compound by rotating its single bonds, particularly the bonds connecting the propiophenone (B1677668) side chain to the dimethoxy-substituted benzene (B151609) ring. ufms.br The energy of each conformation is calculated to identify the most stable, low-energy structures. chemrxiv.org

Energy Landscapes: The results of a conformational analysis can be visualized as a potential energy surface or energy landscape, which maps the potential energy as a function of the rotational angles (dihedrals). nih.govrsc.org The minima on this landscape correspond to stable conformers, while the peaks represent the energy barriers for converting between them. frontiersin.org This analysis would reveal the preferred three-dimensional shape of this compound.

Intermolecular Interactions and Solvation Effects

The behavior of a molecule is significantly influenced by its interactions with neighboring molecules and the solvent.

Intermolecular Interactions: Computational methods can be used to study how two or more molecules of this compound might interact with each other in a condensed phase, identifying potential hydrogen bonds or van der Waals interactions. Molecular dynamics simulations can track the movements and interactions of a large group of molecules over time. nih.govmdpi.com

Solvation Effects: The presence of a solvent can alter a molecule's properties and conformational preferences. nih.gov Solvation can be modeled either explicitly, by surrounding the solute with individual solvent molecules in a simulation box, or implicitly, by treating the solvent as a continuous medium (a polarizable continuum model, or PCM). ugr.esyoutube.com A molecular dynamics simulation of this compound in a solvent like water or ethanol (B145695) would provide insight into how solvent molecules arrange around the solute and influence its structure and dynamics. ugr.es

Computational Approaches to Reaction Mechanisms and Transition States

The elucidation of chemical reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, techniques such as Density Functional Theory (DFT) are powerful tools for mapping out potential energy surfaces, identifying intermediates, and characterizing the transition states that connect them. nih.govfrontiersin.orgnih.gov

Transition State Theory (TST) is a fundamental concept used to understand the rates of chemical reactions. wikipedia.orglibretexts.org It posits that reactants form an activated complex, or transition state, which is a high-energy, transient species at the saddle point of a potential energy surface. wikipedia.orgyoutube.comdalalinstitute.com The energy required to reach this state is the activation energy (Ea), a critical determinant of the reaction rate. youtube.com Computational methods are employed to locate these transition states and calculate their energies, providing insight into the kinetic feasibility of a proposed reaction pathway. libretexts.org

A typical computational investigation into a reaction involving this compound, such as its reduction, oxidation, or condensation, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface between reactants and products. This involves methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, whereas a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

For instance, a DFT study on the C-C cleavage of a structurally similar compound, 1-(3′,4′-dimethoxyphenyl)propene, successfully characterized reactants, intermediates, transition states, and products. mdpi.comnih.gov That study calculated activation energies and reaction enthalpies for various steps, including radical formation, water and oxygen addition, and atom reordering. mdpi.com A similar approach applied to this compound would yield valuable data on its reactivity.

Table 1: Hypothetical DFT Calculation Results for a Reaction Step of this compound

ParameterDescriptionCalculated Value (kcal/mol)
ΔE Electronic Energy Change-15.2
ΔH Enthalpy Change-14.8
ΔG Gibbs Free Energy Change-12.5
Ea Activation Energy+25.1

Note: This table is illustrative and represents the type of data that would be generated from a DFT study on a hypothetical reaction, such as an oxidation or reduction step.

Application of Machine Learning and Chemometrics in Computational Chemistry for Compound Analysis

In recent years, machine learning (ML) and chemometrics have become transformative tools in computational chemistry, enabling the analysis and prediction of chemical properties with unprecedented speed and accuracy. purdue.edu These data-driven approaches can be applied to analyze compounds like this compound and its derivatives, even in the absence of extensive experimental data.

Machine Learning in Compound Analysis

Machine learning models can be trained on large datasets of molecules to predict a wide range of properties directly from their structure. researchgate.netresearchgate.netnih.gov For a class of compounds like substituted propiophenones, an ML model could be developed to predict:

Reactivity: Predicting reaction barriers or the likelihood of participating in specific reactions.

Physicochemical Properties: Estimating properties such as solubility, boiling point, or spectral characteristics.

Biological Activity: Classifying molecules as potential substrates for enzymes or ligands for receptors. nih.gov

For example, the MS2Prop model demonstrates the ability to predict chemical properties directly from mass spectrometry data for novel compounds, bypassing the need for complete structural identification. researchgate.netresearchgate.net Another approach combines molecular dynamics simulations with machine learning to classify ligands as activators or inhibitors of a biological target. nih.gov A computational workflow using a graph neural network (GNN) model has been developed to screen vast chemical spaces for candidate reactions, predicting activation and reaction energies with high accuracy. mit.edu

Chemometrics for Structure-Property Relationships

Chemometrics involves the use of statistical methods to extract meaningful information from chemical data. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze datasets of related compounds, such as a series of substituted propiophenones. These methods can identify the key structural features (e.g., the position and nature of substituents) that most significantly influence a particular property or activity. This allows for the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

A hypothetical chemometric study on propiophenone derivatives could involve synthesizing or computationally modeling a series of compounds with varying substituents and measuring a property of interest. The resulting data would be used to build a predictive model.

Table 2: Example Dataset for a QSAR/QSPR Study of Propiophenone Derivatives

CompoundSubstituent(s)Molecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Dipole Moment)Measured Property (e.g., Reactivity)
PropiophenoneH2.152.95 D1.00
4'-Methoxypropiophenone (B29531)4'-OCH₃2.203.50 D1.25
This compound 2',4'-(OCH₃)₂ 2.25 3.80 D 1.45
4'-Chloropropiophenone4'-Cl2.682.10 D0.85

Note: This table is a representative example of data that would be used to train a machine learning or chemometric model. The property and descriptor values are for illustrative purposes only.

By leveraging these advanced computational techniques, researchers can gain deep insights into the chemical behavior of this compound, guiding experimental design and accelerating the discovery of new applications.

Reactivity Studies and Transformation Pathways of 2 ,4 Dimethoxypropiophenone

Oxidation-Reduction Reactions

The propiophenone (B1677668) portion of the molecule is the primary site for oxidation and reduction reactions, while the activated aromatic ring can also undergo oxidative transformations.

Oxidation: The oxidation of 2',4'-Dimethoxypropiophenone can proceed through several pathways depending on the reagents and conditions employed. The propiophenone side chain can be oxidized, and under certain conditions, the electron-rich aromatic ring can also react. One potential transformation is the oxidative cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group, which could yield 2,4-dimethoxybenzoic acid. Analogous compounds, such as related chalcones, undergo oxidation to form corresponding epoxides or carboxylic acids when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) . Furthermore, studies on similar methoxy-substituted aromatic compounds have shown that one-electron oxidation can lead to the formation of a radical cation, which can then undergo further reactions like the cleavage of side-chain bonds nih.gov. Another potential oxidative pathway is the O-demethylation of one or both methoxy (B1213986) groups, a reaction observed in the metabolic studies of related methoxylated flavonoids by cytochrome P450 enzymes nih.gov.

Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol, forming 1-(2,4-dimethoxyphenyl)propan-1-ol. This transformation is a common reaction for ketones. A notable example is the reduction of the structurally similar 4'-methoxypropiophenone (B29531) via a Meerwein–Pondorf–Verley (MPV) reduction. nih.gov This reaction uses a secondary alcohol, such as 2-pentanol, as a hydrogen source in the presence of a metal catalyst (e.g., based on Hafnium or Zirconium) to achieve high conversion rates. nih.gov The resulting alcohol can then undergo subsequent reactions like dehydration. nih.gov Standard reducing agents are also effective; catalytic hydrogenation using palladium on carbon (Pd/C) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) are well-established methods for converting ketones to alcohols and would be expected to efficiently reduce this compound .

Table 1: Representative Reduction Reactions for Propiophenone Analogs This table is based on data for structurally similar compounds to illustrate expected reactivity.

Reaction TypeSubstrate AnalogReagents/CatalystSolvent/ConditionsPrimary ProductReference
Meerwein–Pondorf–Verley (MPV) Reduction4'-MethoxypropiophenonePhP-Hf (1:1.5)2-Pentanol, 220 °C, 2 h1-(4-Methoxyphenyl)propan-1-ol nih.gov
Catalytic HydrogenationChalcone (B49325) AnalogH₂, Palladium on Carbon (Pd/C)Ethanol (B145695), Room Temp.Saturated Ketone/Alcohol
Hydride ReductionChalcone AnalogSodium Borohydride (NaBH₄)Methanol (B129727), Room Temp.Saturated Alcohol

Electrophilic and Nucleophilic Aromatic Substitution Investigations

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy groups (-OCH₃). These groups are powerful activating, ortho-, para-directing substituents. youtube.com Conversely, the propiophenone group (-COC₂H₅) is a deactivating, meta-directing group.

The directing effects of these substituents are as follows:

The 2'-methoxy group directs incoming electrophiles to the para position (5') and the ortho position (3').

The 4'-methoxy group directs to the ortho positions (3' and 5').

The propiophenone group directs to the meta positions (3' and 5').

All three groups direct to the 3' and 5' positions. The combined activating power of the two methoxy groups overwhelmingly surpasses the deactivating effect of the propiophenone group, making the ring highly susceptible to substitution. The 5'-position is particularly favored for electrophilic attack as it is activated by both methoxy groups (para to the 2'-OCH₃ and ortho to the 4'-OCH₃) and is sterically unhindered. The 3'-position is also strongly activated but may experience some steric hindrance from the adjacent propiophenone group. Typical EAS reactions like nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ or Cl₂) are expected to proceed readily, yielding predominantly the 5'-substituted product libretexts.org.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution generally requires a strong electron-withdrawing group (such as a nitro group) to activate the ring and a good leaving group (typically a halide). nih.gov this compound does not meet these criteria. The propiophenone group is only moderately electron-withdrawing, and more importantly, the ring is strongly activated by two electron-donating methoxy groups, which destabilize the negative intermediate (Meisenheimer complex) required for an SNAr mechanism. nih.govresearchgate.net Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. However, research on related compounds like 2,4-dimethoxynitrobenzene has shown that a methoxy group can function as a leaving group in an SNAr reaction if the ring is sufficiently activated by a powerful electron-withdrawing group, such as a nitro group. nih.govresearchgate.net In such a context, a nucleophile could potentially displace one of the methoxy groups.

Condensation and Oligomerization Mechanisms

Condensation Mechanisms: The propiophenone moiety of this compound possesses acidic α-hydrogens on the methylene group (-CH₂-) adjacent to the carbonyl. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in condensation reactions with electrophiles, most commonly the carbonyl carbon of an aldehyde or another ketone.

A prime example of this reactivity is the Claisen-Schmidt or directed aldol (B89426) condensation. magritek.com When this compound is treated with a base (e.g., NaOH or KOH) in the presence of an aldehyde that cannot self-condense (such as benzaldehyde), the resulting enolate will attack the aldehyde to form a β-hydroxy ketone intermediate. This intermediate typically dehydrates readily under the reaction conditions to yield an α,β-unsaturated ketone, specifically a chalcone derivative. jocpr.com This type of reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. magritek.com

Oligomerization Mechanisms: Oligomerization is the process where a few monomer units react to form a short-chain polymer (an oligomer). This is most common for alkenes. nih.gov this compound, lacking an alkene functionality, does not typically undergo oligomerization through the mechanisms seen for unsaturated hydrocarbons. There is little evidence in the literature to suggest that this compound readily forms oligomers. However, it is conceivable that under forcing acidic or basic conditions, self-condensation reactions could occur. For instance, the enolate of one molecule could potentially react with the carbonyl group of another molecule, leading to the formation of a dimeric product. This process, if repeated, could lead to short oligomers, though such pathways are generally less controlled and less common than directed condensation reactions.

Photochemical and Radiolytic Transformations

Photochemical Transformations: Aromatic ketones like this compound are known to undergo characteristic photochemical reactions upon absorption of UV light. The most relevant transformation for this molecule, which possesses γ-hydrogens on its ethyl side chain, is the Norrish Type II reaction. sciepub.com Upon excitation to a triplet state, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon (the methyl group of the ethyl chain) via a six-membered cyclic transition state. This intramolecular hydrogen transfer generates a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways:

Cleavage (Fragmentation): The biradical can cleave the bond between the α- and β-carbons to yield ethene and the enol form of 2',4'-dimethoxyacetophenone, which then tautomerizes to the more stable ketone. sciepub.com

Yang Cyclization: The biradical can undergo intramolecular radical combination to form a four-membered ring, yielding a cyclobutanol (B46151) derivative (1-(2,4-dimethoxyphenyl)-1-hydroxy-2-methylcyclobutane). sciepub.com

These competing pathways are classic examples of the photochemical reactivity of alkyl aryl ketones. sciepub.com

Radiolytic Transformations: Radiolysis is the decomposition of a substance by high-energy radiation, such as gamma rays or electron beams. nih.gov The process involves the formation of highly reactive species, including radicals, from the interaction of the radiation with the compound or the solvent. inl.govosti.gov While specific studies on the radiolysis of this compound are not prominent, its degradation pathways can be predicted based on its structure. The high-energy radiation would likely cause homolytic cleavage of the weakest bonds. Potential sites of fragmentation include the C-C bonds of the propiophenone side chain (e.g., cleavage to form ethyl and 2,4-dimethoxybenzoyl radicals) and the C-O bonds of the methoxy ethers. The aromatic ring itself is relatively stable to radiation but can undergo reactions with solvent-derived radicals. The presence of radical scavengers, such as ethanol or sodium ascorbate, is a common strategy to inhibit radiolytic decomposition in radiopharmaceutical preparations. nih.govmdpi.com

Reactivity in Novel Solvent Systems (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining attention as "green" solvents for chemical reactions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity and acidity, can significantly influence chemical reactivity and selectivity. researchgate.netrsc.org

While specific research detailing the reactivity of this compound in ionic liquids is limited, the effects of these solvents on the reactions discussed above can be postulated.

For Electrophilic Aromatic Substitution: The polarity and Lewis acidity of certain ionic liquids could enhance the generation of the electrophile, potentially increasing the reaction rate. The unique solvation environment provided by the IL could also influence the ortho/para selectivity.

For Reduction Reactions: Ionic liquids can serve as effective media for catalytic reductions, sometimes improving catalyst stability and recyclability. In reactions like the MPV reduction, the IL could modulate the activity of the metal catalyst.

For Condensation Reactions: The basicity or acidity of task-specific ionic liquids could be used to catalyze aldol-type condensation reactions, potentially offering higher yields and easier product separation compared to conventional solvents. ppor.az

The use of ionic liquids could provide a dual function as both the solvent and a catalyst, simplifying reaction setups and promoting more sustainable chemical processes. researchgate.netppor.az

Mechanistic Research on Biological Interactions and Enzyme Modulation by 2 ,4 Dimethoxypropiophenone Analogues

Enzyme Inhibition Mechanisms and Kinetics

The biological effects of many phenolic compounds, including propiophenone (B1677668) analogues, are often rooted in their ability to inhibit specific enzymes. The study of these inhibitory actions, including their kinetics, is crucial for understanding their therapeutic potential. Enzyme inhibition can be reversible or irreversible, with reversible inhibition being the more common mechanism for drug-like molecules. The kinetics of an enzyme-catalyzed reaction can reveal its mechanism, its role in metabolic pathways, how its activity is controlled, and how it might be affected by an inhibitor.

Identifying the specific enzyme targets is the first step in elucidating the mechanism of action for bioactive compounds. For analogues of 2',4'-Dimethoxypropiophenone, research has pointed towards several key enzyme families involved in inflammation and cellular signaling.

One significant target identified for related phenolic compounds is lipoxygenase . These enzymes are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Inhibition of lipoxygenase is a key mechanism for anti-inflammatory effects. For instance, 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone has been identified as a lipoxygenase inhibitor.

Other potential targets, based on studies of structurally similar small molecules, include enzymes from the cyclooxygenase (COX) family, which are also central to the inflammatory cascade. Furthermore, enzymes like protein kinases , which are crucial for cell signaling and are often dysregulated in diseases like cancer, represent another major class of potential targets. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are specific kinases that have been studied as targets for similar chemical scaffolds. DNA topoisomerases, essential for resolving DNA topological problems during replication and transcription, are also established targets for anti-cancer therapeutics and could be modulated by propiophenone analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns at the atomic level. This method is instrumental in drug discovery for screening potential compounds and understanding their mode of action before more resource-intensive experimental assays are conducted.

Docking studies on analogues help to elucidate their binding modes within the active sites of target enzymes. Key factors determining the binding affinity and efficacy of a drug molecule are hydrogen bonding and hydrophobic interactions. For example, in silico docking of a hydrazone derivative incorporating a syringaldehyde (B56468) moiety (related to dimethoxy-phenolic structures) into the EGFR and HER2 kinase domains revealed specific interactions. The analysis showed that the compound's binding was stabilized by both hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site.

The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity. Lower binding energy scores typically indicate more favorable and stable binding. Analysis of the docked poses reveals crucial interactions, such as hydrogen bonds with specific residues (e.g., Arg125, Glu205 for DPP-4 or Arg120 for COX-2) that are essential for the inhibitor's function.

Target ProteinLigand TypePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
PknBBisbenzylisoquinoline alkaloids-9.8 to -11.4Not specified
DprE1Bisbenzylisoquinoline alkaloids-10.3 to -12.7Not specified
Pks13Lignan α-cubebin-11.0Not specified
EGFR KinaseHydrazone derivativeNot specifiedHydrophobic interactions, H-bonds
HER2 KinaseHydrazone derivativeNot specifiedHydrophobic interactions, H-bonds

This table presents example data from docking studies on various natural products and derivatives against different protein targets to illustrate the type of information obtained from such analyses.

Beyond static docking, computational modeling, particularly through molecular dynamics (MD) simulations, offers a deeper understanding of the dynamic nature of enzyme-ligand interactions. MD simulations can characterize reaction pathways, transition states, and conformational changes in the enzyme-ligand complex over time, providing a more realistic picture of the binding event.

These simulations can assess the stability of the docked pose. By calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can determine if the ligand remains stably bound in the active site or if significant conformational changes occur. A stable complex will typically show low and converging RMSD values. Such computational studies are essential for confirming the stability of binding predicted by docking and for understanding more complex phenomena like allosteric regulation and induced-fit mechanisms.

Cellular Pathway Modulation Studies (e.g., inflammation, apoptosis)

The enzymatic inhibition observed with this compound analogues translates into effects on broader cellular signaling pathways. Two of the most studied pathways are those related to apoptosis (programmed cell death) and inflammation.

Apoptosis: Apoptosis is a critical process for removing damaged or infected cells, and its dysregulation is a hallmark of cancer. The process can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspase enzymes.

A study on 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone, a compound with structural similarities to propiophenone analogues, demonstrated its ability to suppress the proliferation of multiple myeloma cells by inducing apoptosis. The mechanism was found to be mitochondria-mediated, involving the upregulation of pro-apoptotic proteins like Bad, cytochrome C, and cleaved caspases-3 and -9, alongside the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, this study revealed that the chalcone (B49325) derivative inhibited the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Inflammation: The anti-inflammatory potential of these compounds is linked to their inhibition of enzymes like lipoxygenase and cyclooxygenase. These actions disrupt the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of the inflammatory response. Modulation of transcription factors like NF-κB, which controls the expression of many pro-inflammatory genes, is another potential mechanism, although this requires further investigation for propiophenone derivatives.

Structure-Activity Relationship (SAR) Studies of Functional Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. This process helps to identify the key chemical features (pharmacophore) responsible for the desired biological effect and to optimize the lead compound for improved potency and other properties.

For compounds related to this compound, SAR studies have provided valuable insights into the structural requirements for their biological activities. Research on a series of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives has highlighted the importance of substitutions on the aromatic rings.

Systematic modifications can include:

Alteration of Hydroxyl and Methoxy (B1213986) Groups: The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl rings significantly influence activity. Hydroxyl groups can act as hydrogen bond donors, which can be crucial for binding to an enzyme's active site. Methoxy groups, on the other hand, can improve properties like solubility.

Substitution at the 4'-Position: Modifications at this position have been shown to impact biological activity. For example, in a series of 2,5-dimethoxy amphetamines, substitution at the 4-position with different groups (e.g., halogens, alkyl groups) had a significant and direct effect on their activity, which was correlated with the lipophilicity of the substituent.

Introduction of Different Functional Groups: Adding or replacing fragments can determine their importance. For instance, conjugating the parent chalcone structure with amino acids like L-alanine or L-valine was shown to enhance anticancer activity against human cervical cancer cell lines.

The findings from these studies are often summarized to create an SAR map, guiding the design of new, more potent analogues.

Compound/ModificationBase StructureCell LineActivity (IC₅₀ in µM)Key SAR FindingReference
DMC (Parent Compound)2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalconeSiHa~15Baseline activity
DMC-L-alanine conjugate2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalconeSiHa7.56Amino acid conjugation at 4'-OH enhances potency.
DMC-L-valine conjugate2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalconeSiHa8.24Confirms that conjugation enhances potency.

This table illustrates how systematic modifications to a core structure can impact biological activity, using data from a study on chalcone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogues, QSAR studies are instrumental in elucidating the specific molecular features that govern their interactions with biological targets and their potential to modulate enzyme activity. By quantifying the relationship between structural attributes and biological outcomes, QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding the rational design of more potent and selective enzyme modulators.

The fundamental principle of QSAR lies in the hypothesis that the biological effect of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are numerically encoded as 'descriptors', which can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.

A typical QSAR study on this compound analogues would involve the following key steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., enzyme inhibition constants, IC50 values) is compiled. It is crucial that the biological data is consistent and measured under uniform experimental conditions.

Descriptor Calculation: A wide array of molecular descriptors for each analogue in the dataset is calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using both internal and external validation techniques to ensure its reliability.

For a hypothetical series of this compound analogues, a QSAR model might reveal the influence of specific structural modifications on their enzyme inhibitory activity. For instance, substitutions on the phenyl ring or alterations to the propiophenone side chain would be systematically varied.

Table 1: Hypothetical Dataset of this compound Analogues and their Descriptors for QSAR Modeling

Compound IDR1R2LogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)pIC50 (Biological Activity)
DMP-01HH2.565.22.85.2
DMP-02FH2.765.53.55.5
DMP-03ClH3.168.13.85.9
DMP-04CH3H3.069.82.75.8
DMP-05OCH3H2.468.73.16.1
DMP-06HF2.665.43.35.4
DMP-07HCl3.067.93.65.7
DMP-08HCH32.969.62.65.6
DMP-09HOCH32.368.52.96.0
DMP-10NO2H2.269.05.14.8

A resulting QSAR equation from such a dataset might take the form of:

pIC50 = 0.85 * LogP - 0.05 * Molar Refractivity + 0.25 * Dipole Moment + 3.5

This equation would suggest that:

Hydrophobicity (LogP): An increase in hydrophobicity is positively correlated with the biological activity. This indicates that the binding pocket of the target enzyme may have a hydrophobic character.

Steric Properties (Molar Refractivity): A slight negative correlation with molar refractivity suggests that bulky substituents might be detrimental to the binding affinity, possibly due to steric hindrance within the active site.

Electronic Properties (Dipole Moment): A positive correlation with the dipole moment implies that polar interactions, such as hydrogen bonding or dipole-dipole interactions, play a significant role in the ligand-enzyme binding.

Detailed Research Findings from Analogous Systems:

While specific QSAR studies on this compound are not extensively reported, research on structurally related chalcones and other phenolic ethers provides valuable insights. For instance, QSAR studies on methoxy-substituted chalcones as inhibitors of monoamine oxidase (MAO) have highlighted the importance of the position and electronic nature of the substituents on the aromatic rings. These studies often reveal that electron-donating groups, such as methoxy groups, can enhance inhibitory activity, likely by modulating the electronic properties of the molecule and its ability to interact with key residues in the enzyme's active site.

Similarly, 3D-QSAR studies, which consider the three-dimensional conformation of the molecules, on phenol (B47542) ether derivatives as proteasome inhibitors have generated contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. These maps are invaluable for designing new analogues with improved activity by guiding the placement of substituents in regions that are predicted to enhance binding affinity.

Emerging Research Applications and Future Perspectives for 2 ,4 Dimethoxypropiophenone

Potential in Advanced Materials Science Research

In the realm of materials science, 2',4'-Dimethoxypropiophenone is primarily investigated for its role as a photoinitiator in photopolymerization reactions. Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations that initiate polymerization of monomers and oligomers to form a crosslinked polymer network. wikipedia.org

The effectiveness of a photoinitiator is determined by factors like its absorption wavelength, the efficiency of radical generation, and its compatibility with the polymer system. nih.gov this compound belongs to the class of acetophenone-based Type I photoinitiators, which undergo cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization. This process is crucial for applications requiring rapid, spatially controlled curing, such as in coatings, adhesives, inks, and the fabrication of microelectronic components and biomedical hydrogels. nih.govmdpi.com

Research in this area focuses on optimizing curing efficiency by matching the absorption spectrum of the photoinitiator with the emission spectrum of the light source. rsc.org The dimethoxy substitution on the phenyl ring of this compound influences its photochemical properties, including its absorption maximum and molar extinction coefficient, which are critical parameters for efficient light absorption and initiation. nih.gov Its performance can be compared with other widely used photoinitiators to assess its suitability for specific applications.

Table 1: Comparison of Selected Photoinitiators

Photoinitiator Type Typical Absorption Range (nm) Key Features
This compound Type I (Cleavage) UV-A Acetophenone derivative; generates two radical species.
Benzoin Type I (Cleavage) UV-A One of the earliest photoinitiators; can produce yellowing.
Irgacure 2959 Type I (Cleavage) 270-280 Good water solubility, often used in hydrogel formation for biomedical applications. nih.gov
Eosin-Y Type II (H-abstraction) Visible (480-530) Requires a co-initiator (e.g., an amine); suitable for visible light curing and biological applications. nih.gov

Future research may involve synthesizing novel photoinitiators based on the this compound scaffold to fine-tune absorption properties for use with emerging light sources like LEDs, or to enhance water solubility for applications in biocompatible materials and 3D bioprinting. rsc.org

Role in Catalytic Processes and Ligand Design

The molecular structure of this compound serves as a versatile platform for the synthesis of specialized ligands for coordination chemistry and catalysis. The reactivity of its ketone functional group allows for straightforward condensation reactions with various amine-containing molecules to form Schiff bases (or imines). ijlpr.com

Schiff bases are a privileged class of ligands due to their synthetic accessibility and the ease with which their electronic and steric properties can be modified. researchgate.netnih.gov By reacting this compound with different primary amines (including chiral amines or diamines), a diverse library of bidentate or multidentate ligands can be generated. These ligands can then coordinate with a wide range of transition metal ions (e.g., Cu, Fe, Pd, Ru) to form metal complexes. ijlpr.comresearchgate.netmdpi.com

The properties of the resulting catalyst are heavily influenced by the design of the ligand. scholaris.caresearchgate.net The two methoxy (B1213986) groups on the aromatic ring of the this compound backbone act as electron-donating groups, which can modulate the electron density at the metal center of the final complex. This modulation is critical for tuning the catalytic activity and selectivity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. liverpool.ac.uk

Table 2: Potential Ligand Architectures from this compound

Reactant Type Resulting Ligand Class Potential Metal Coordination Potential Catalytic Application
Primary Monoamine Bidentate Schiff Base Cu(II), Ni(II), Co(II) Oxidation, Reduction
Diamine (e.g., ethylenediamine) Tetradentate Schiff Base Fe(III), Mn(III), Ru(II) Olefin Epoxidation, C-H Activation
Chiral Amine Chiral Bidentate Schiff Base Pd(II), Rh(I), Ir(III) Asymmetric Synthesis

Future work in this area could involve the synthesis and characterization of novel metal complexes derived from this precursor and screening them for activity in industrially relevant catalytic processes.

Strategies for Derivatization and Functionalization for Novel Applications

Derivatization of this compound is a key strategy for creating new molecules with tailored properties for diverse applications, ranging from analytical reagents to precursors for complex organic synthesis. researchgate.netacademicjournals.org The molecule offers several reactive sites for chemical modification.

Modification of the Ketone Group: The carbonyl group is the most reactive site. It can be reduced to a secondary alcohol, which can then be esterified or used as a directing group in further reactions. It can also undergo reactions like the Wittig reaction to form alkenes or be converted into various heterocyclic systems.

Substitution on the Aromatic Ring: The electron-rich nature of the dimethoxy-substituted phenyl ring facilitates electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups such as nitro, halogen, or alkyl groups, which can further alter the electronic properties or provide handles for subsequent reactions.

Modification of Methoxy Groups: The methyl ethers can potentially be cleaved under specific conditions to yield hydroxyl groups (phenols). This transformation would dramatically change the molecule's properties, increasing its polarity and enabling a new set of functionalization reactions, such as O-alkylation or conversion to phosphate (B84403) esters.

These derivatization strategies allow chemists to systematically modify the core structure to optimize it for a specific purpose, such as enhancing fluorescence for a molecular probe or improving the binding affinity of a ligand. nih.gov

Table 3: Potential Derivatization Reactions and Applications

Target Site Reaction Type Example Reagent(s) Resulting Functional Group Potential Application
Ketone Reduction Sodium borohydride (B1222165) (NaBH₄) Secondary Alcohol Chiral synthesis precursor
Ketone Condensation Substituted Hydrazine (B178648) Hydrazone Precursor for heterocyclic synthesis
Aromatic Ring Nitration Nitric acid/Sulfuric acid Nitro (-NO₂) Intermediate for dyes or pharmaceuticals
Aromatic Ring Halogenation N-Bromosuccinimide (NBS) Bromo (-Br) Intermediate for cross-coupling reactions

Interdisciplinary Research Opportunities

The chemical versatility of this compound creates opportunities for collaboration across multiple scientific disciplines:

Polymer Science and Chemical Engineering: Development of advanced photocurable materials, such as dental composites, 3D printing resins, and protective coatings, by exploring derivatives of this compound as high-efficiency photoinitiators.

Organic Synthesis and Catalysis: Design and synthesis of novel, cost-effective catalysts for green chemistry applications, leveraging the compound as a readily available ligand precursor.

Biochemistry and Medicinal Chemistry: While avoiding therapeutic claims, derivatives can be used as tools in biochemical research. For example, Schiff base metal complexes derived from this compound could be studied for their interactions with biomolecules like DNA, providing insights into binding mechanisms. ijlpr.comresearchgate.net

Computational Chemistry: Theoretical studies can be employed to predict the photochemical properties of new photoinitiators, the stability of metal-ligand complexes, and the reaction pathways for derivatization, guiding experimental efforts. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization processes. mdpi.comnih.gov For a compound like this compound, AI/ML can be integrated in several ways:

Predictive Modeling: ML algorithms can be trained on datasets of known photoinitiators or catalysts to predict the performance of new derivatives of this compound. researchgate.net For instance, a model could predict the absorption wavelength of a novel photoinitiator or the enantioselectivity of a catalyst based on its molecular structure. nih.gov

Generative Models for de Novo Design: Deep learning models, such as variational autoencoders (VAEs), can learn from existing chemical structures to generate novel ligand candidates based on the this compound scaffold. rsc.org These models can be optimized to design molecules with specific desired properties, such as high catalytic turnover or strong absorption at a particular wavelength.

Reaction Outcome Prediction: AI tools can predict the most likely products and yields of derivatization reactions under various conditions, helping chemists to design more efficient synthetic routes and minimize trial-and-error experimentation. scitechdaily.com

Automated Data Analysis: AI can process and analyze large datasets generated from high-throughput screening of catalysts or materials, identifying complex structure-activity relationships that may not be apparent to human researchers. mdpi.com

The integration of these computational tools represents a paradigm shift, enabling a data-driven approach to molecular design and discovery that can significantly reduce the time and resources required to develop new applications for this compound and its derivatives. eurekalert.org

Q & A

What are the common synthetic routes for preparing 2',4'-Dimethoxypropiophenone, and what analytical methods are used to confirm its structure?

Basic Research Question
this compound is typically synthesized via Friedel-Crafts acylation, where propanoyl chloride reacts with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include formylation of amino precursors followed by cyclization under ammonia-rich conditions, as demonstrated in quinazoline synthesis pathways . Post-synthesis, structural confirmation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm) and ketone positioning.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 194.23 (C₁₁H₁₄O₃) .
  • IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ and aromatic C-O stretches at ~1250 cm⁻¹ .

What are the key physicochemical properties of this compound, and how are these determined experimentally?

Basic Research Question
Key properties include:

  • Molecular Weight : 194.23 g/mol (calculated from C₁₁H₁₄O₃) .
  • Solubility : Lipophilic in organic solvents (e.g., DMSO, chloroform) but poorly soluble in water. Determined via gravimetric analysis or HPLC.
  • Melting Point : ~60–65°C (differential scanning calorimetry).
  • Chromatographic Behavior : Retention times in GC-MS or HPLC (C18 columns) under gradient elution .

How do solvent systems influence the oxidation mechanisms of this compound, and what spectroscopic methods are employed to analyze the resulting radicals?

Advanced Research Question
Solvent polarity and hydrogen-bonding capacity significantly affect radical formation. For example:

  • DMSO : Generates a quartet-of-quintets ESR signal, indicating a dominant radical species (40:1 ratio) due to strong solvation of intermediates.
  • DMSO/t-BuOH (80:20) : Reduces radical asymmetry (2:1 ratio), as t-BuOH disrupts solvent ordering, favoring alternative pathways .
    Methodology :
  • Electron Spin Resonance (ESR) : Detects hyperfine splitting patterns (e.g., H(3) = 6.52 G, H(2) = 0.44 G) to assign radical structures.
  • Computational Modeling : DFT calculations correlate experimental ESR data with proposed radical geometries .

What structural features of methoxypropiophenone derivatives correlate with antioxidant activity, and how are these assessed in vitro?

Advanced Research Question
Bioactivity hinges on substituent positioning:

  • Hydroxyl/Methoxy Groups : Derivatives like 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone (from Parinari hypochrysea) show enhanced antioxidant capacity due to phenolic -OH groups, which donate hydrogen atoms to neutralize radicals .
  • Assays :
    • DPPH Radical Scavenging : Measures absorbance decay at 517 nm.
    • Lipoxygenase Inhibition : Monitors hydroperoxide formation at 234 nm .
  • Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OCH₃) at para positions enhance resonance stabilization of radicals .

How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

Advanced Research Question
Discrepancies often arise from solvent effects or impurities. For example:

  • ESR Signal Variability : Radical ratios shift with solvent composition (DMSO vs. DMSO/t-BuOH) .
  • NMR Chemical Shifts : Deuterated solvent interactions (e.g., CDCl₃ vs. DMSO-d₆) alter peak positions.
    Resolution Strategies :
  • Standardized Protocols : Use identical solvent systems and purity thresholds (>98% by HPLC).
  • Multi-Technique Validation : Cross-reference NMR, MS, and IR data with computational predictions (e.g., PubChem or NIST databases) .

What are the challenges in designing experiments to study the environmental adsorption and degradation of this compound?

Advanced Research Question
Key challenges include:

  • Surface Reactivity : Interactions with indoor/outdoor surfaces (e.g., silica, polymers) alter degradation pathways. Studied via microspectroscopic imaging or XPS .
  • Oxidative Degradation : Ozone or UV exposure generates intermediates detected via LC-MS/MS.
  • Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation potential, requiring strict control of aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.